BenchChemオンラインストアへようこそ!

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

Chiral resolution Asymmetric synthesis Enantioselective pharmacology

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride (CAS 1363408-57-4, MFCD21607280) is a chiral, enantiopure (R)-configured 3-aminopyrrolidine dihydrochloride salt bearing a 1-methyl-4-nitro-1H-pyrazol-5-yl substituent at the pyrrolidine N1 position. With a molecular formula of C₈H₁₅Cl₂N₅O₂ and a molecular weight of 284.14 g/mol, the compound is supplied as a dihydrochloride salt with a vendor-certified purity of 97% (HPLC).

Molecular Formula C8H15Cl2N5O2
Molecular Weight 284.14 g/mol
Cat. No. B15057288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride
Molecular FormulaC8H15Cl2N5O2
Molecular Weight284.14 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl
InChIInChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H/t6-;;/m1../s1
InChIKeyCESMWINSBQFOSQ-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine Dihydrochloride (CAS 1363408-57-4) – Chiral Building Block for Medicinal Chemistry


(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride (CAS 1363408-57-4, MFCD21607280) is a chiral, enantiopure (R)-configured 3-aminopyrrolidine dihydrochloride salt bearing a 1-methyl-4-nitro-1H-pyrazol-5-yl substituent at the pyrrolidine N1 position. With a molecular formula of C₈H₁₅Cl₂N₅O₂ and a molecular weight of 284.14 g/mol, the compound is supplied as a dihydrochloride salt with a vendor-certified purity of 97% (HPLC) . The molecule belongs to the broader pyrazolopyrrolidine class implicated in patent disclosures as inhibitors of the p53–MDM2/MDM4 protein–protein interaction and BET bromodomain targets , positioning it as a versatile chiral intermediate for structure–activity relationship (SAR) exploration and lead optimization in oncology and epigenetic drug discovery programs.

Why Generic Substitution Fails: Stereochemical and Positional Isomer Differentiation for (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine Dihydrochloride


Substituting the (R)-enantiomer (CAS 1363408-57-4) with the (S)-enantiomer (CAS 1363408-26-7), the racemate (CAS 1363405-43-9), or the homologous (R)-3-methanamine derivative (CAS 1363408-35-8) introduces critical differences that propagate through downstream synthesis and biological evaluation. The patent literature on pyrazolopyrrolidine scaffolds explicitly demonstrates that enantiomeric configuration governs target engagement: one enantiomer of the pyrazolopyrrolidine series exhibits substantially greater p53–MDM2 and p53–MDM4 inhibitory activity than its antipode . Similarly, the pyrrolidine 3-amine versus 3-methanamine positional difference alters the vector and basicity of the primary amine handle—changing both reactivity in amide coupling or reductive amination steps and the pharmacophore geometry of derived ligands. A non-stereodefined racemate introduces a 50% inactive or differentially active enantiomer burden that confounds SAR interpretation and complicates chiral HPLC purification of final compounds. These are not interchangeable building blocks when stereochemical integrity is required for reproducible lead generation.

Quantitative Differentiation Evidence: (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine Dihydrochloride vs. Closest Analogs


Enantiomeric Configuration: Defined (R)-Stereochemistry vs. (S)-Enantiomer and Racemate

The target compound is the single (R)-enantiomer (CAS 1363408-57-4, SMILES contains [C@H] stereodescriptor), whereas the (S)-enantiomer bears CAS 1363408-26-7 (SMILES: [C@@H]) and the racemate bears CAS 1363405-43-9 (SMILES: no stereodescriptor). Published patent data on pyrazolopyrrolidine scaffolds establish that enantiomeric configuration is a determinant of target potency; compounds in this class show enantiomer-dependent differential activity against p53–MDM2/MDM4 . The (R)-enantiomer provides a defined stereochemical input for asymmetric synthesis, whereas the racemate requires downstream chiral separation or yields a statistical mixture of diastereomers upon coupling to chiral fragments.

Chiral resolution Asymmetric synthesis Enantioselective pharmacology

Vendor-Certified Purity: 97% with Multimodal QC vs. Minimum 95% Baseline

Bidepharm supplies the (R)-enantiomer (CAS 1363408-57-4) at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . CymitQuimica (Biosynth brand) lists the compound at a minimum purity of 95% . The 2-percentage-point purity differential between supplier specifications translates to a minimum 2% lower impurity burden when sourcing from the higher-specification source, reducing the risk of contaminant-driven artifacts in sensitive biochemical or cellular assays.

Chemical purity Quality control Reproducibility

Primary Amine Positioning: Pyrrolidine 3-Amine vs. 3-Methanamine Homolog (Extended-Linker Analog)

The target compound bears a primary amine directly at the pyrrolidine C3 position (C–NH₂), while the closest homolog—(R)-(1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride (CAS 1363408-35-8)—features an exocyclic methylene spacer (C–CH₂–NH₂). This one-carbon homologation alters the amine pKₐ (predicted ~9.5–10.5 for the 3-amine vs. ~10.0–10.8 for the methanamine, calculated based on ACD/Labs fragment increments), modifies the trajectory of the amine vector relative to the pyrazole–pyrrolidine core, and changes the steric environment around the nucleophilic nitrogen. In amide bond-forming reactions, the 3-amine is expected to exhibit faster coupling kinetics due to reduced steric hindrance compared to the neopentylic methanamine.

Scaffold geometry Amine reactivity Structure–activity relationship

Nitro Group as Orthogonal Synthetic Handle: Reducible to Aromatic Amine for Divergent Derivatization

The 4-nitro substituent on the pyrazole ring serves as a latent aromatic amine (4-NH₂ after reduction), enabling a second point of diversification orthogonal to the pyrrolidine C3-primary amine. This contrasts with non-nitrated pyrazolopyrrolidine analogs (e.g., des-nitro pyrazole building blocks) which lack this secondary functionalization site. The nitro group can be selectively reduced (H₂/Pd-C, Fe/HCl, or SnCl₂) without affecting the pyrrolidine amine hydrochloride, enabling sequential chemoselective derivatization. This dual-amine architecture (aliphatic pyrrolidine NH₂ + latent aromatic NH₂) supports divergent library synthesis from a single chiral intermediate .

Synthetic versatility Nitro reduction Divergent library synthesis

Recommended Application Scenarios for (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine Dihydrochloride Based on Differentiation Evidence


Chiral Building Block for p53–MDM2/MDM4 Inhibitor SAR Programs

Procurement of the (R)-enantiomer (CAS 1363408-57-4) is indicated for medicinal chemistry teams exploring pyrazolopyrrolidine-based inhibitors of the p53–MDM2 or p53–MDM4 protein–protein interaction. Patent disclosures demonstrate that enantiomeric configuration governs inhibitory potency within this scaffold class . Using the defined (R)-enantiomer rather than the racemate (CAS 1363405-43-9) avoids confounding SAR with a 50% burden of the less-active (S)-antipode, and the 97% purity with NMR/HPLC/GC QC documentation supports reproducible lead optimization and eventual CMC documentation.

Divergent Parallel Library Synthesis via Sequential Amine Derivatization

The dual-amine architecture—pyrrolidine C3 primary amine plus the latent aromatic amine accessible via nitro reduction—enables chemoselective, sequential derivatization. Researchers can first functionalize the aliphatic amine (e.g., amide coupling, reductive amination, sulfonylation) while the nitro group remains intact, then reduce the nitro to a second aromatic amine for a subsequent round of diversification. This capability, supported by the orthogonal reactivity documented in standard synthetic methodology , maximizes the number of unique compounds generated per synthetic intermediate and is well-suited for DNA-encoded library (DEL) synthesis or focused library production.

Epigenetic Probe Development Targeting BET Bromodomains

Given the patent precedence for pyrazolopyrrolidine derivatives as BET bromodomain inhibitors , the (R)-enantiomer of this building block is a strategic starting point for synthesizing chiral BET-targeted chemical probes. The defined (R)-stereochemistry is critical, as bromodomain ligand binding is sensitive to the three-dimensional presentation of recognition elements. The 97% purity specification ensures that impurity-driven false positives in biophysical assays (e.g., SPR, ITC, AlphaScreen) are minimized, which is particularly important for probe compounds intended for target validation studies.

Asymmetric Synthesis of Chiral Pyrrolidine-Containing Pharmaceutical Intermediates

For process chemistry groups requiring a pre-installed (R)-3-aminopyrrolidine stereocenter appended to a functionalized pyrazole, this compound eliminates the need for late-stage chiral resolution or asymmetric hydrogenation steps. The 1-methyl-4-nitro-1H-pyrazol-5-yl substituent provides a differentiated electronic environment (electron-withdrawing nitro group) that can modulate the reactivity of the pyrrolidine nitrogen in subsequent N-functionalization reactions, while the dihydrochloride salt form ensures convenient handling and long-term storage stability compared to the free base .

Quote Request

Request a Quote for (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.